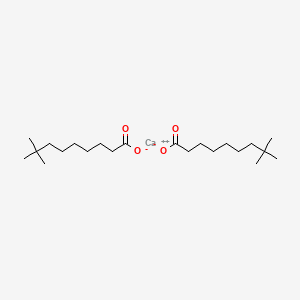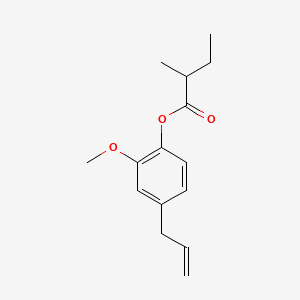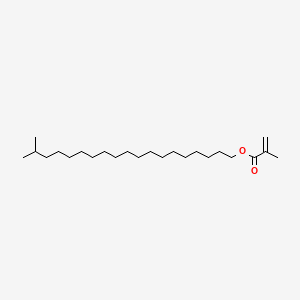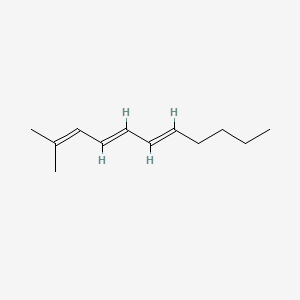
1,2-Propanediamine, N1,N1'-1,2-ethanediylbis(2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Propanediamine, N1,N1’-1,2-ethanediylbis(2-methyl-) is a chemical compound with the molecular formula C10H26N4. It is a derivative of 1,2-propanediamine, where the nitrogen atoms are substituted with 2-methyl groups and connected by an ethanediyl bridge. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Propanediamine, N1,N1’-1,2-ethanediylbis(2-methyl-) typically involves the reaction of 1,2-propanediamine with ethylene oxide in the presence of a catalyst. The reaction conditions include a temperature range of 50-100°C and a pressure of 1-5 atm. The reaction proceeds through the formation of an intermediate, which is then further reacted with 2-methyl groups to yield the final product.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Propanediamine, N1,N1’-1,2-ethanediylbis(2-methyl-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: The nitrogen atoms can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Primary amines.
Substitution: Substituted amines with various functional groups.
Wissenschaftliche Forschungsanwendungen
1,2-Propanediamine, N1,N1’-1,2-ethanediylbis(2-methyl-) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,2-Propanediamine, N1,N1’-1,2-ethanediylbis(2-methyl-) involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity and function. The pathways involved include signal transduction and metabolic pathways, which are crucial for various biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Propanediamine: A simpler derivative without the ethanediyl bridge and 2-methyl groups.
2-Methyl-1,2-propanediamine: Similar structure but lacks the ethanediyl bridge.
Ethylenediamine: Contains two amino groups connected by an ethylene bridge but lacks the 2-methyl substitution.
Uniqueness
1,2-Propanediamine, N1,N1’-1,2-ethanediylbis(2-methyl-) is unique due to its specific substitution pattern and the presence of an ethanediyl bridge. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
22201-11-2 |
|---|---|
Molekularformel |
C10H26N4 |
Molekulargewicht |
202.34 g/mol |
IUPAC-Name |
1-N-[2-[(2-amino-2-methylpropyl)amino]ethyl]-2-methylpropane-1,2-diamine |
InChI |
InChI=1S/C10H26N4/c1-9(2,11)7-13-5-6-14-8-10(3,4)12/h13-14H,5-8,11-12H2,1-4H3 |
InChI-Schlüssel |
UATAKFNJPGUXIL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CNCCNCC(C)(C)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




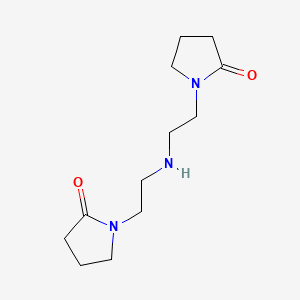
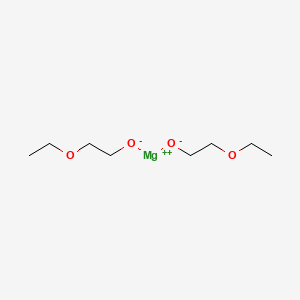


![N-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}azetidine-3-carboxamide hydrochloride](/img/structure/B12652160.png)

